molecular formula C10H9Cl2NO3S B2671746 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride CAS No. 1461707-72-1

1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride

Cat. No.: B2671746
CAS No.: 1461707-72-1
M. Wt: 294.15
InChI Key: UINGRESIQZSFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride is a chemical compound with the molecular formula C10H9Cl2NO3S and a molecular weight of 294.16 g/mol . This compound is characterized by the presence of a chlorobenzoyl group, an azetidine ring, and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride typically involves the reaction of 3-chlorobenzoyl chloride with azetidine-3-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable sulfonamide or sulfonate ester linkages . This reactivity makes it useful for modifying the structure and function of biomolecules in various applications.

Comparison with Similar Compounds

1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its high reactivity and versatility in forming various derivatives through substitution reactions.

Biological Activity

1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • CAS Number : 1461707-72-1
  • Molecular Formula : C10H10ClN2O2S

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the azetidine ring and subsequent sulfonylation. The following general method can be employed:

  • Formation of Azetidine : The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.
  • Sulfonylation : The azetidine derivative is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group.

Antimicrobial Properties

Research indicates that compounds containing sulfonamide and azetidine moieties exhibit notable antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess significant inhibitory effects against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Recent studies have explored the anticancer potential of azetidine derivatives. For example, compounds structurally related to this compound have demonstrated antiproliferative effects against breast cancer cell lines (MCF-7), with IC50 values suggesting significant cytotoxicity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonyl group is known to enhance binding affinity to enzymes or receptors involved in cellular signaling pathways. Molecular docking studies suggest that this compound may inhibit key enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Study ADemonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 0.78 μg/mL.
Study BShowed antiproliferative effects on MCF-7 cells with IC50 values indicating strong cytotoxicity compared to control compounds.
Study CInvestigated the structure–activity relationship (SAR) of related compounds, highlighting the importance of the sulfonamide moiety in enhancing biological activity.

Properties

IUPAC Name

1-(3-chlorobenzoyl)azetidine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UINGRESIQZSFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.